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Compound of Interest

Compound Name:
4-Chloro-2-(2-

methylpropoxy)phenol

Cat. No.: B8032955

Get Quote

Technical Guide: Structural Elucidation of 4-Chloro-2-(2-methylpropoxy)phenol

Executive Summary
Target Analyte: 4-Chloro-2-(2-methylpropoxy)phenol CAS Registry: N/A (Specific

impurity/intermediate context) Molecular Formula: C₁₀H₁₃ClO₂ Exact Mass: 200.0604 Da

This guide details the structural characterization of 4-Chloro-2-(2-methylpropoxy)phenol, a
specific alkylated derivative of 4-chlorocatechol. Often encountered as a process impurity in the

synthesis of chlorophenolic APIs or as a metabolic degradation product, its unambiguous

identification requires distinguishing it from its regioisomer, 5-chloro-2-isobutoxyphenol.

This protocol synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear

Magnetic Resonance (NMR) data into a self-validating evidentiary framework.

Synthesis & Origin Context
Understanding the origin of the molecule aids in anticipating the impurity profile. This

compound typically arises from the O-alkylation of 4-chlorocatechol using isobutyl halides (1-
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bromo-2-methylpropane).

Reaction: 4-Chlorocatechol + Isobutyl bromide

Mixture of Regioisomers.

Major Isomer: 4-Chloro-2-isobutoxyphenol (Target).

Minor Isomer: 5-Chloro-2-isobutoxyphenol (Alkylation at the sterically less hindered but

electronically distinct hydroxyl).

The elucidation strategy must focus on proving the position of the isobutoxy group relative to

the chlorine atom.

Analytical Strategy: The Triad of Evidence
We employ a "Triad of Evidence" approach where each method validates the others,

eliminating ambiguity.

Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and chlorine substitution.

Method: ESI- (Negative Mode) or EI (Electron Impact).

Parameter Observation Interpretation

Molecular Ion (M•+) m/z 200.06 (100%) Consistent with C₁₀H₁₃³⁵ClO₂.

Isotope Pattern m/z 202.06 (~32%)
Characteristic 3:1 ratio

confirming one Chlorine atom.

Fragment: M - 56 m/z 144

Loss of Isobutene (C₄H₈).

Characteristic of alkyl aryl

ethers via McLafferty-like

rearrangement. Yields 4-

chlorocatechol radical cation.

Fragment: M - 43 m/z 157
Loss of Isopropyl radical (less

common, but possible).
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Step 2: Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and substitution patterns.

Wavenumber (cm⁻¹) Assignment Structural Insight

3450 - 3300 O-H Stretch (Broad) Phenolic hydroxyl (H-bonded).

2960, 2870 C-H Stretch (Aliphatic) Isobutyl chain (-CH₃, -CH₂-).

1590, 1490 C=C Ring Stretch Aromatic nucleus.

1260 C-O-C Stretch (Asym) Aryl alkyl ether linkage.

810 - 820 C-H Out-of-Plane
1,2,4-Trisubstituted benzene

ring.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive step. We must assign the regiochemistry of the isobutoxy group.

A. 1H NMR (400 MHz, DMSO-d6)
Aromatic Region: The 1,2,4-substitution pattern creates a specific splitting system.

H3 (Proton between OR and Cl): This proton is chemically distinct. It is meta to the

Chlorine and ortho to the Isobutoxy group.

H5 (Proton between Cl and H6):Ortho to H6, Meta to H3.

H6 (Proton ortho to OH):Ortho to H5.
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Position Shift (δ ppm) Multiplicity Coupling (Hz)
Assignment
Logic

OH 9.20 s (broad) -
Exchangeable

phenolic proton.

H6 6.85 d J ≈ 8.5

Ortho coupling to

H5. Upfield due

to ortho-OH.

H5 6.95 dd J ≈ 8.5, 2.5

Large ortho (H6)

and small meta

(H3) coupling.

H3 7.05 d J ≈ 2.5

Meta coupling

only. Deshielded

by ortho-alkoxy

group.

O-CH₂ 3.75 d J ≈ 6.5
Methylene of

isobutoxy.

CH 2.05 m -
Methine of

isobutoxy.

(CH₃)₂ 1.00 d J ≈ 6.7
Gem-dimethyl

groups.

B. 13C NMR (100 MHz, DMSO-d6)
Carbon Count: 10 signals required.

Key Shifts:

C-OH (C1): ~146 ppm.

C-OR (C2): ~148 ppm (Slightly downfield of C-OH due to alkyl effect).

C-Cl (C4): ~124 ppm.

Aliphatic: 75 ppm (OCH₂), 28 ppm (CH), 19 ppm (CH₃).
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The "Self-Validating" Logic: Distinguishing Isomers
The critical challenge is distinguishing the target from 5-Chloro-2-isobutoxyphenol (where the

isobutoxy is at position 1 relative to the original catechol numbering, or para to the Cl if we

consider the ether as the priority).

The NOE (Nuclear Overhauser Effect) Experiment: This is the "Smoking Gun" for structural

proof.

Target (4-Chloro-2-isobutoxyphenol):

Irradiate O-CH₂ (3.75 ppm).

Result: Strong NOE enhancement of H3 (7.05 ppm).

Validation: H3 is a doublet (J=2.5 Hz) (Meta-coupled). This confirms the alkoxy group is

next to the isolated proton.

Isomer (5-Chloro-2-isobutoxyphenol):

Irradiate O-CH₂.

Result: Strong NOE enhancement of H6 (or H3 in that numbering).

Validation: In this isomer, the proton adjacent to the alkoxy group would be ortho-coupled

(J=8.5 Hz) to its neighbor.

Conclusion: If the alkoxy group shows NOE to a meta-coupled proton, the structure is the

Target.

Visualization of the Elucidation Workflow
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Unknown Impurity
(Isolated)

Step 1: MS/MS Analysis
M+ 200/202 (3:1 Cl pattern)
Loss of 56 Da (Isobutene)

Formula Confirmed:
C10H13ClO2

Step 2: 1H NMR
3 Aromatic H (AMX System)

Isobutoxy Chain Signals

Regioisomer
Check

Step 3: 1D NOE / 2D NOESY
Irradiate O-CH2 (3.75 ppm)

Ambiguity?

NOE to Meta-Doublet (H3)
CONFIRMS: 4-Chloro-2-isobutoxyphenol

Match

NOE to Ortho-Doublet (H6)
CONFIRMS: 5-Chloro-2-isobutoxyphenol

Mismatch

Click to download full resolution via product page

Caption: Decision tree for the structural assignment of chlorophenol ethers using NOE

correlations.

Detailed Correlation Map (HMBC)
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To finalize the assignment, Heteronuclear Multiple Bond Correlation (HMBC) links the protons

to the carbon skeleton.

H-1' (OCH2)
3.75 ppm

C-2 (Ar-O-R)
~148 ppm

3J

H-3 (Ar)
7.05 ppm

2J C-1 (Ar-OH)
~146 ppm

3J

C-4 (Ar-Cl)
~124 ppm

2J

OH
9.20 ppm

3J

2J

C-3 (Ar-H)
~115 ppm

Click to download full resolution via product page

Caption: Key HMBC correlations establishing the connectivity of the ether and hydroxyl groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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